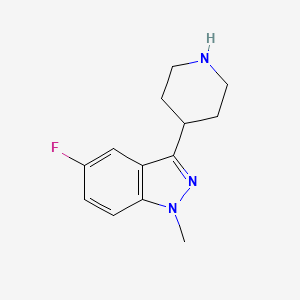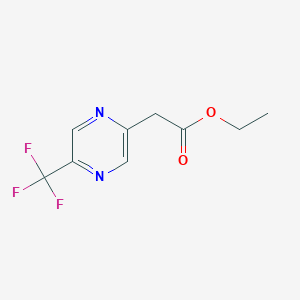
5-(Trifluoromethyl)-2-pyrazineacetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-2-pyrazineacetic acid ethyl ester is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2-pyrazineacetic acid ethyl ester typically involves the esterification of 5-(Trifluoromethyl)-2-pyrazineacetic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
5-(Trifluoromethyl)-2-pyrazineacetic acid+EthanolH2SO45-(Trifluoromethyl)-2-pyrazineacetic acid ethyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of strong-acid cation exchange resins as catalysts can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-2-pyrazineacetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents used in these reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-(Trifluoromethyl)-2-pyrazineacetic acid
Reduction: 5-(Trifluoromethyl)-2-pyrazineethanol
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Trifluoromethyl)-2-pyrazineacetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2-pyrazineacetic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-2-pyrazinecarboxylic acid
- 5-(Trifluoromethyl)-2-pyrazineacetic acid
- 5-(Trifluoromethyl)-2-pyrazineethanol
Uniqueness
5-(Trifluoromethyl)-2-pyrazineacetic acid ethyl ester is unique due to its combination of a trifluoromethyl group and an ethyl ester functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H9F3N2O2 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
ethyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)3-6-4-14-7(5-13-6)9(10,11)12/h4-5H,2-3H2,1H3 |
InChI Key |
FAGRQKBDICTLGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


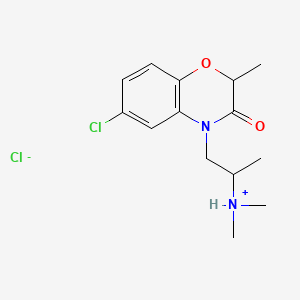
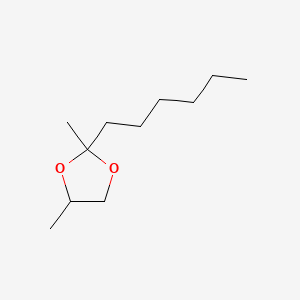
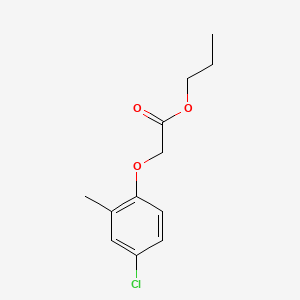

![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
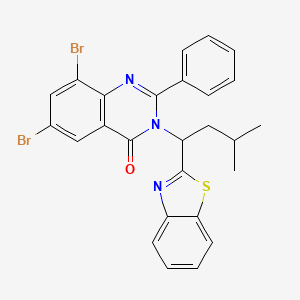
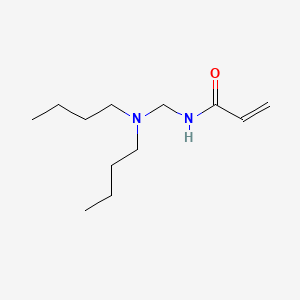
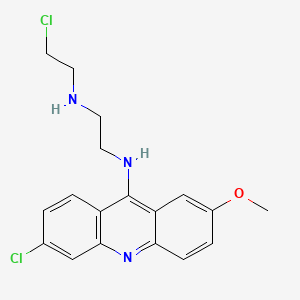

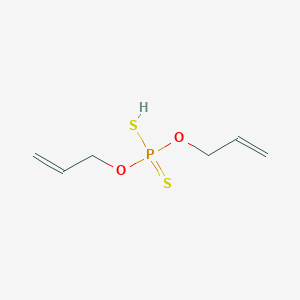
![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
